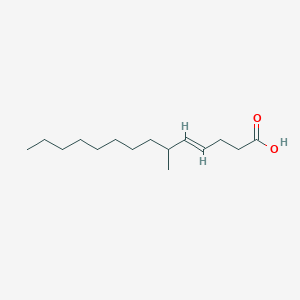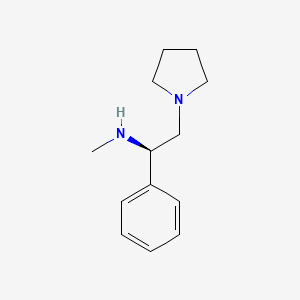
Dimethylsulfoniopropionat-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylsulfonioproprionate-d6 (DMSP-d6) is a stable isotope of dimethylsulfonioproprionate, a naturally occurring organic compound found in marine environments. It is a sulfur-containing compound that plays a critical role in global sulfur cycling, and is used as a tracer in scientific research to study the role of sulfur cycling in the marine environment. DMSP-d6 is also an important compound for studying the biogeochemistry of the oceans, as it is a major component of marine sulfur cycling. In addition, DMSP-d6 is used in laboratory experiments to study the biochemical and physiological effects of sulfur cycling in the marine environment.
Wissenschaftliche Forschungsanwendungen
Marine Mikrobielle Gemeinschaften
DMSP-d6 spielt eine entscheidende Rolle im Stoffwechsel mariner mikrobieller Gemeinschaften. Es dient als eine Schlüsselverbindung des organischen Schwefels, die von Phytoplankton und Makrophyten produziert wird und von heterotrophen Bakterioplankton metabolisiert wird {svg_1}. Die Aufnahme und Anreicherung von DMSP-d6 durch verschiedene Fraktionen der mikrobiellen Gemeinschaft kann die mikrobielle Zusammensetzung und die Häufigkeit von DMSP-abbauenden Genen signifikant beeinflussen, was den Schwefelkreislauf in marinen Umgebungen beeinflusst {svg_2}.
Klimaregulierung
DMSP-d6 ist an der Klimaregulierung durch seine Umwandlung in Dimethylsulfid (DMS), ein klimarelevantes Aerosol, beteiligt. Die Reaktion mikrobieller Gemeinschaften auf DMSP-d6-Anreicherung ist unterschiedlich, wobei einige DMSP bevorzugt in DMS spalten, was Auswirkungen auf die Schwefelgehalte in der Atmosphäre und möglicherweise den Klimawandel hat {svg_3}.
Stressschutz in Meeresorganismen
DMSP-d6 fungiert als Kryoprotektant und Osmolyt und bietet Meeresorganismen Schutz vor Stress. Es hilft, die Zellintegrität bei variierenden Salzgehalten und Temperaturen zu erhalten, was für das Überleben von marine Phytoplankton und Bakterien unerlässlich ist {svg_4}.
Chemotaxis und Nährstoffkreislauf
DMSP-d6 dient als Chemoattraktant für Meeresorganismen und spielt eine Rolle bei der Chemotaxis. Es trägt auch zum Nährstoffkreislauf bei, indem es als Kohlenstoff- und Schwefelquelle für Meeresmikroben dient, wodurch das marine Nahrungsnetz unterstützt wird {svg_5}.
Alternative Biosynthesewege
Die Forschung hat alternative Biosyntheseenzyme für DMSP-d6 in verschiedenen und reichlich vorhandenen Mikroben aufgedeckt. Diese Entdeckung erweitert das Verständnis der DMSP-Produktion über traditionelle Wege hinaus und hebt die Rolle dieser Enzyme im globalen Schwefelkreislauf hervor {svg_6}.
Mikrobielle Aktivität im Meereis
DMSP-d6 und sein Derivat, Dimethylsulfoxid (DMSO), werden in hohen Konzentrationen von mikrobiellen Gemeinschaften im Meereis produziert. Diese Metaboliten sind am Kreislauf des klimakühlenden Gases Dimethylsulfid beteiligt und spielen eine Rolle in der extremen Umgebung des Meereises {svg_7}.
Schwefelkreislauf in oligotrophen Gewässern
In oligotrophen Gewässern, wie sie im Great Barrier Reef vorkommen, ist die Aufnahme von DMSP-d6 durch mikrobielle Gemeinschaften ein Schlüsselfaktor im Schwefelkreislauf. Die Verwendung von DMSP-d6 durch Zellen in diesen nährstoffarmen Umgebungen liefert Einblicke in die Stoffwechselprozesse tieferer aquatischer mikrobieller Gemeinschaften {svg_8}.
Globale DMSP-Produktion
Das Vorhandensein von DMSP-d6-Biosyntheseenzymen in verschiedenen und umweltlich reichlich vorhandenen Algen, insbesondere in blütenbildenden Pelagophyceae-Arten, weist auf einen erheblichen Beitrag zur globalen DMSP-Produktion hin. Diese Algen werden nun als reichlichere DMSP-Produzenten erkannt als bisher bekannt und unterstreichen ihre Bedeutung im globalen Schwefelkreislauf {svg_9}.
Wirkmechanismus
Target of Action
Dimethylsulfonioproprionate (DMSP) is primarily targeted by marine organisms, including plants, marine algae, and dinoflagellates . It is also targeted by certain bacteria, which have been found to play a significant role in the global sulfur cycle .
Mode of Action
DMSP interacts with its targets through a process known as bacterial catabolism . In this process, DMSP is degraded by marine bacteria to produce dimethylsulfide (DMS), a climatically important gas . An alternative pathway results in the release of methanethiol, a highly reactive volatile sulfur compound .
Biochemical Pathways
DMSP is involved in several biochemical pathways. It is synthesized from methionine (Met) via three distinct synthesis pathways . The degradation of DMSP can occur via cleavage to DMS and acrylic acid or demethylation and demethiolation to methanethiol . These reactions are catalyzed by various enzymes, including DddX, which catalyzes a two-step reaction: the ligation of DMSP and CoA, and the cleavage of DMSP-CoA to produce DMS and acryloyl-CoA .
Pharmacokinetics
It is known that dmsp is a highly abundant sulfur metabolite in marine ecosystems , suggesting that it is readily absorbed and distributed in these environments.
Result of Action
The action of DMSP has significant molecular and cellular effects. It has been shown to promote longevity and prevent age-associated functional decline in Caenorhabditis elegans, a soil-dwelling organism . DMSP achieves this by decreasing mitochondrial content and improving mitochondrial function in C. elegans at the old stage, which is achieved via enhancing autophagy flux .
Action Environment
The action of DMSP is influenced by environmental factors. It is produced in massive quantities by phytoplankton in the North Atlantic and Antarctic oceans . The degradation of DMSP by marine bacteria ensures an important role for both compounds in the global sulfur cycle . Furthermore, bacteria have been found to be key DMSP producers in deep seawater and sediment , indicating that the action, efficacy, and stability of DMSP are influenced by the marine environment.
Zukünftige Richtungen
The study of DMSP and its derivatives continues to be a significant area of research due to their roles in global sulfur cycling and atmospheric chemistry . Future studies may focus on the discovery and characterization of novel substrates and enzymes involved in organosulfur cycling, as well as investigations of deep sea and sedimentary organic sulfur .
Biochemische Analyse
Biochemical Properties
Dimethylsulfonioproprionate-d6 participates in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis processes of different organisms including plants, marine algae, and dinoflagellates . Furthermore, it is known to interact with bacterial uptake systems and contributes to the degradation processes in marine bacteria .
Cellular Effects
Dimethylsulfonioproprionate-d6 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to promote longevity and prevent age-associated functional decline in Caenorhabditis elegans, a soil-dwelling organism .
Molecular Mechanism
The molecular mechanism of action of Dimethylsulfonioproprionate-d6 involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, exposure to Dimethylsulfonioproprionate-d6 led to the recruitment of enzymes from preexisting metabolic pathways in marine bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethylsulfonioproprionate-d6 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, DMSP concentrations per cell increased approximately 38% in the 33 °C treatment cultures over 120 hours .
Dosage Effects in Animal Models
The effects of Dimethylsulfonioproprionate-d6 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Dimethylsulfonioproprionate-d6 is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can also affect metabolic flux or metabolite levels . For instance, marine bacteria either mineralize Dimethylsulfonioproprionate-d6 through the demethylation pathway or transform it to DMS through the cleavage pathway .
Transport and Distribution
Dimethylsulfonioproprionate-d6 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Dimethylsulfonioproprionate-d6 and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, a study has provided the first visualization of DMSP at sub-cellular levels, tracking the fate of a stable sulfur isotope from its incorporation by microalgae as inorganic sulfate to its biosynthesis and exudation as DMSP, and finally its uptake and degradation by bacteria .
Eigenschaften
IUPAC Name |
3-[bis(trideuteriomethyl)sulfonio]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPOZTRSOAQFIK-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](CCC(=O)[O-])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)

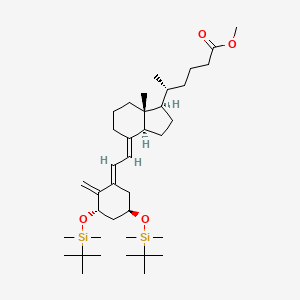
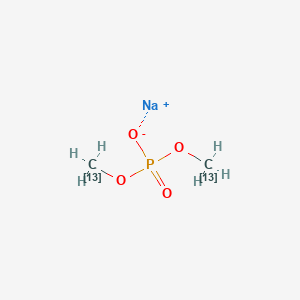

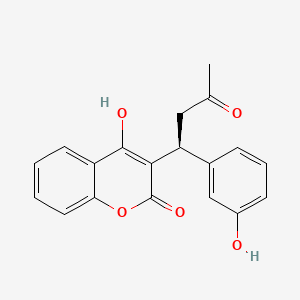

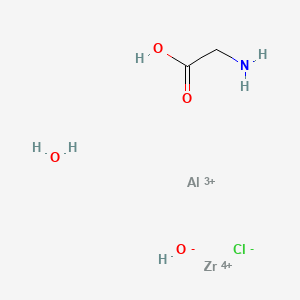

![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)
